molecular formula C20H18N4O2S B11056375 (8R,8aR)-6-amino-8-(2,3-dimethoxyphenyl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile

(8R,8aR)-6-amino-8-(2,3-dimethoxyphenyl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile

Cat. No.: B11056375
M. Wt: 378.4 g/mol
InChI Key: SAKQJHJXXRWSBE-DOTOQJQBSA-N
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Description

(8S,8AR)-6-AMINO-5,7-DICYANO-8-(2,3-DIMETHOXYPHENYL)-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isothiochromen ring, amino and cyano groups, and a dimethoxyphenyl substituent, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,8AR)-6-AMINO-5,7-DICYANO-8-(2,3-DIMETHOXYPHENYL)-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the isothiochromen ring, followed by the introduction of amino and cyano groups through nucleophilic substitution reactions. The dimethoxyphenyl group is then attached via electrophilic aromatic substitution. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(8S,8AR)-6-AMINO-5,7-DICYANO-8-(2,3-DIMETHOXYPHENYL)-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the isothiochromen ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (8S,8AR)-6-AMINO-5,7-DICYANO-8-(2,3-DIMETHOXYPHENYL)-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and cellular pathways. Its ability to interact with various biological molecules makes it a valuable tool for investigating biochemical processes.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, (8S,8AR)-6-AMINO-5,7-DICYANO-8-(2,3-DIMETHOXYPHENYL)-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (8S,8AR)-6-AMINO-5,7-DICYANO-8-(2,3-DIMETHOXYPHENYL)-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering downstream effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various cellular pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isothiochromen derivatives and molecules with cyano and dimethoxyphenyl groups. Examples include:

Uniqueness

What sets (8S,8AR)-6-AMINO-5,7-DICYANO-8-(2,3-DIMETHOXYPHENYL)-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE apart is its combination of functional groups and the isothiochromen ring, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

(8R,8aR)-6-amino-8-(2,3-dimethoxyphenyl)-1,3,8,8a-tetrahydroisothiochromene-5,7,7-tricarbonitrile

InChI

InChI=1S/C20H18N4O2S/c1-25-16-5-3-4-13(18(16)26-2)17-15-9-27-7-6-12(15)14(8-21)19(24)20(17,10-22)11-23/h3-6,15,17H,7,9,24H2,1-2H3/t15-,17+/m0/s1

InChI Key

SAKQJHJXXRWSBE-DOTOQJQBSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@@H]2[C@H]3CSCC=C3C(=C(C2(C#N)C#N)N)C#N

Canonical SMILES

COC1=CC=CC(=C1OC)C2C3CSCC=C3C(=C(C2(C#N)C#N)N)C#N

Origin of Product

United States

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